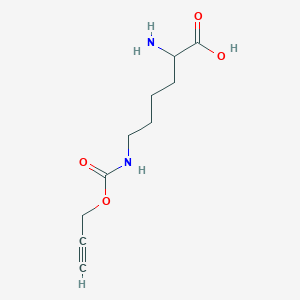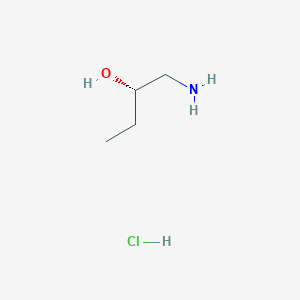
(S)-1-Aminobutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is an organic compound that contains an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Aminobutan-2-ol hydrochloride typically involves the reduction of (S)-1-Aminobutan-2-one. One common method is the catalytic hydrogenation of (S)-1-Aminobutan-2-one using a hydrogen source in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-Aminobutan-2-one.
Reduction: Formation of (S)-1-Aminobutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Aminobutan-2-ol hydrochloride depends on its specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The amino and hydroxyl groups allow it to interact with various biological targets, facilitating the formation of hydrogen bonds and other interactions that are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Aminobutan-2-ol hydrochloride: The enantiomer of (S)-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminobutan-2-one: A related compound that lacks the hydroxyl group, making it less versatile in certain reactions.
2-Aminobutan-1-ol: A positional isomer with the amino group at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C4H12ClNO |
|---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
(2S)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
UBCLDPPFFXVCKL-WCCKRBBISA-N |
Isomeric SMILES |
CC[C@@H](CN)O.Cl |
Canonical SMILES |
CCC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


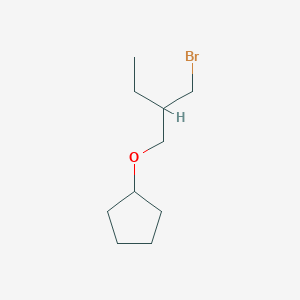
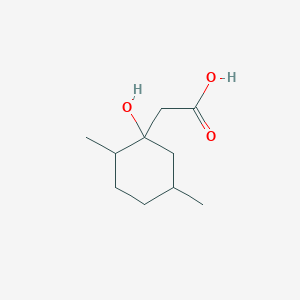
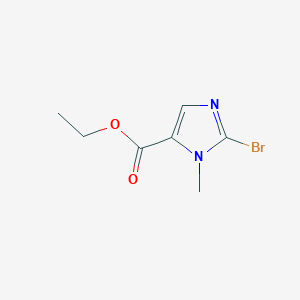
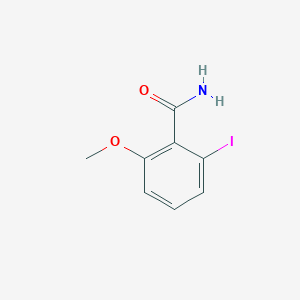
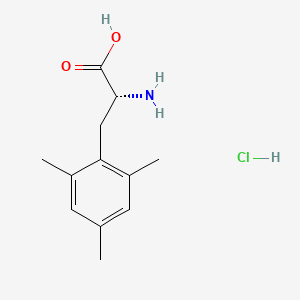
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
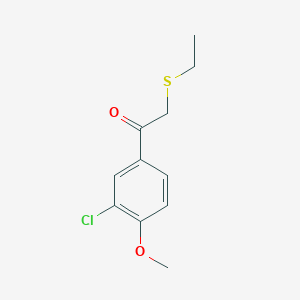
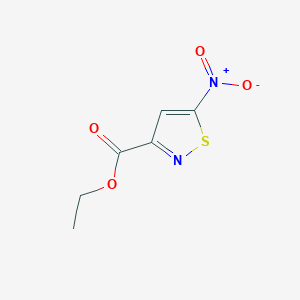
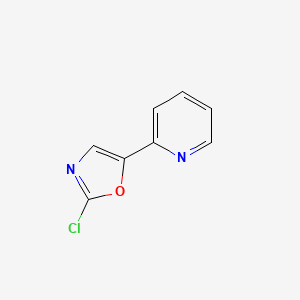
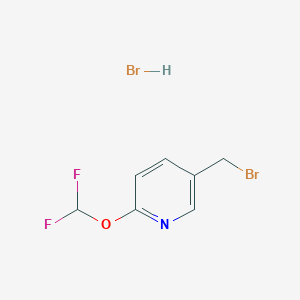
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)

![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
